molecular formula C4H8Cl3NO B13167901 1,1,1-Trichloro-3-(methylamino)propan-2-ol

1,1,1-Trichloro-3-(methylamino)propan-2-ol

Cat. No.: B13167901
M. Wt: 192.47 g/mol
InChI Key: OCRQZETYESAYCR-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C4H8Cl3NO and a molecular weight of 192.47 g/mol . This compound is characterized by the presence of three chlorine atoms, a methylamino group, and a hydroxyl group attached to a propane backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-3-(methylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 1,1,1-trichloroacetone with methylamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to distillation and purification processes to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.

Major Products Formed

Scientific Research Applications

1,1,1-Trichloro-3-(methylamino)propan-2-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through the binding to receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trichloro-3-(methylamino)propan-2-ol is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and chemical behavior. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C4H8Cl3NO

Molecular Weight

192.47 g/mol

IUPAC Name

1,1,1-trichloro-3-(methylamino)propan-2-ol

InChI

InChI=1S/C4H8Cl3NO/c1-8-2-3(9)4(5,6)7/h3,8-9H,2H2,1H3

InChI Key

OCRQZETYESAYCR-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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